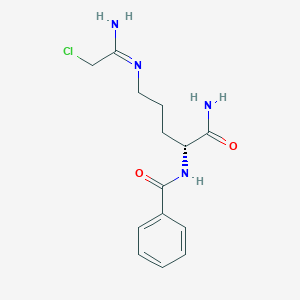![molecular formula C14H12O4 B12426174 2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gnetol can be synthesized through various chemical routes. One common method involves the hemisynthesis of gnetol glucuronide metabolites using human and rat hepatic enzymes . The synthesis typically involves the glucuronidation of gnetol at specific positions on its aromatic rings.
Industrial Production Methods: Industrial production of gnetol often involves the extraction from plant sources, particularly from the genus Gnetum. The extraction process includes solvent extraction, purification, and crystallization to obtain pure gnetol . Additionally, molecular encapsulation techniques using cyclodextrins have been explored to improve the solubility and stability of gnetol for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Gnetol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its glucuronidation, where gnetol forms glucuronide metabolites . This reaction is catalyzed by hepatic enzymes and occurs at specific hydroxyl positions on the aromatic rings.
Common Reagents and Conditions: Common reagents used in the reactions of gnetol include glucuronic acid for glucuronidation and various oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products: The major products formed from the reactions of gnetol include its glucuronide metabolites, such as trans-GN-2’-O-glucuronide and trans-GN-3-O-glucuronide . These metabolites exhibit enhanced biological activities compared to the parent compound.
Applications De Recherche Scientifique
Gnetol has garnered significant interest in scientific research due to its diverse bioactivities. Some of its notable applications include:
Biology: Gnetol exhibits anti-inflammatory, anti-thrombotic, and cardioprotective activities.
Medicine: Gnetol’s anti-cancer properties are being explored, particularly its ability to inhibit the proliferation of cancer cells.
Industry: Gnetol is being investigated for its potential use in functional foods due to its antioxidant and anti-inflammatory properties.
Mécanisme D'action
Gnetol is structurally similar to other stilbenes like resveratrol and oxyresveratrol. it differs in the number and position of hydroxyl groups on its aromatic rings . This structural difference imparts unique bioactivities to gnetol. For instance, gnetol has been shown to have stronger antioxidant activity compared to resveratrol . Additionally, gnetol’s inhibitory effect on tyrosinase is more potent than that of kojic acid, a standard tyrosinase inhibitor .
Comparaison Avec Des Composés Similaires
- Resveratrol (trans-3,4’,5-trihydroxystilbene)
- Oxyresveratrol (trans-2’,3,4’,5-tetrahydroxystilbene)
- Piceatannol (trans-3,4’,3’,5-tetrahydroxystilbene)
Gnetol’s unique structural features and bioactivities make it a compound of significant interest in various fields of research and industry.
Propriétés
IUPAC Name |
2-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-10-6-9(7-11(16)8-10)4-5-12-13(17)2-1-3-14(12)18/h1-8,15-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQULNTWGBBNZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=CC2=CC(=CC(=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
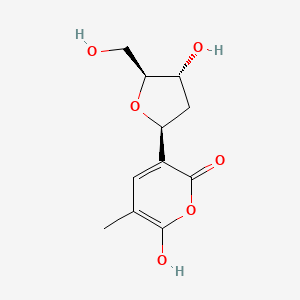
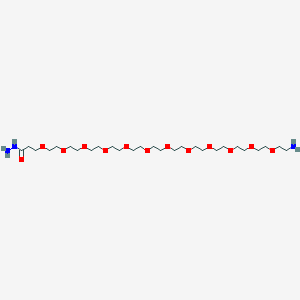


![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
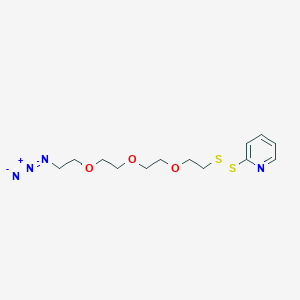
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)
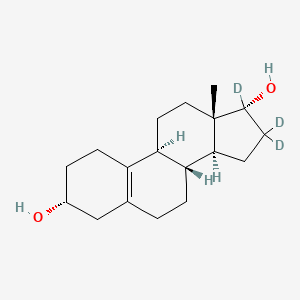
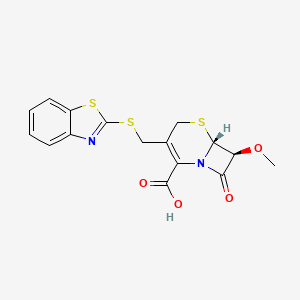

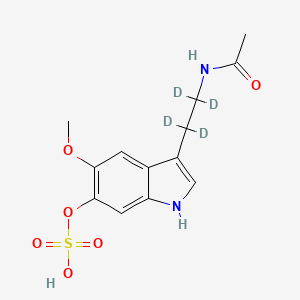
![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)

